![molecular formula C33H31NO11S3 B405902 tetramethyl 6'-(methoxyacetyl)-5',5'-dimethyl-9'-phenoxy-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B405902.png)
tetramethyl 6'-(methoxyacetyl)-5',5'-dimethyl-9'-phenoxy-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the dithiole and thiopyrano groups. The final steps involve the addition of the methoxyacetyl and phenoxy groups, as well as the formation of the tetracarboxylate ester. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the structure, using reagents like halogens or hydrogen.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to Tetramethyl 6’-(methoxyacetyl)-5’,5’-dimethyl-9’-phenoxy-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate include:
- Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’-tetracarboxylate
- Formyl and formylvinyl derivatives of 2-methylenebenzo-1,3-dithiole
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C33H31NO11S3 |
|---|---|
Molecular Weight |
713.8g/mol |
IUPAC Name |
tetramethyl 6'-(2-methoxyacetyl)-5',5'-dimethyl-9'-phenoxyspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H31NO11S3/c1-32(2)27-22(19-15-18(45-17-11-9-8-10-12-17)13-14-20(19)34(32)21(35)16-40-3)33(23(28(36)41-4)24(46-27)29(37)42-5)47-25(30(38)43-6)26(48-33)31(39)44-7/h8-15H,16H2,1-7H3 |
InChI Key |
ARHBQCUHAONXDD-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)COC)C=CC(=C3)OC4=CC=CC=C4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)COC)C=CC(=C3)OC4=CC=CC=C4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


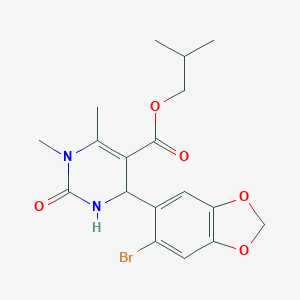
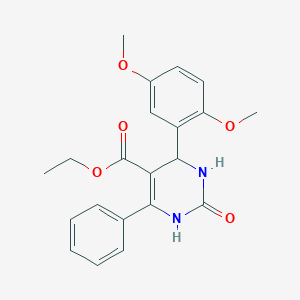
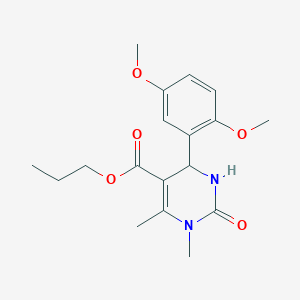
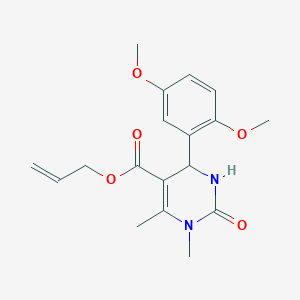
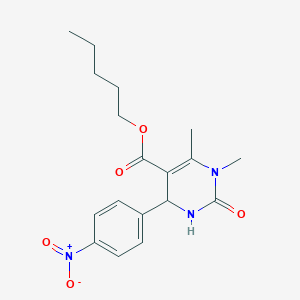
![2-[(2-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B405826.png)
![2-[(2-Cyanobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B405827.png)
![2-[(2-Cyanobenzyl)sulfanyl]-6-thien-2-yl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405833.png)

![[(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B405837.png)
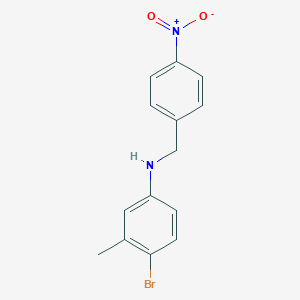
![2-methoxy-5-nitro-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B405840.png)
![1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B405841.png)
![4-[(2-{4-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405842.png)
